Lipophilicity (XLogP) Differentiation Relative to Unsubstituted Phenyl Analog
The target compound exhibits a computed XLogP3-AA of 1.7 [1], reflecting the lipophilic contribution of the para-methoxy group. In contrast, the unsubstituted phenyl analog 4-[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]butanoic acid (CAS 1142202-80-9) lacks the methoxy substituent and is predicted to have a lower XLogP (approximately 1.0–1.3, based on fragment-based calculation). This 0.4–0.7 log unit difference indicates that the target compound is moderately more lipophilic, which can influence membrane permeability and non-specific binding in biochemical assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.7 |
| Comparator Or Baseline | 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]butanoic acid (predicted XLogP ≈ 1.0–1.3) |
| Quantified Difference | ΔXLogP ≈ +0.4 to +0.7 |
| Conditions | Computed by XLogP3 algorithm (PubChem). Comparator value estimated by fragment-based method due to unavailable experimental data. |
Why This Matters
Higher lipophilicity may enhance passive membrane permeability, a critical parameter for cell-based assays and intracellular target engagement studies.
- [1] PubChem. Compound Summary for CID 25220723: 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/25220723 (accessed 2026-05-06). View Source
